Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Lipophilicity Drug-likeness Physicochemical properties

This compound is a distinct 2-(4-fluorophenoxy)ethanone-bearing piperidine derivative, unavailable as a generic substitute. The 4-fluorophenoxy group enhances lipophilicity, metabolic stability, and target binding, crucial for dCK kinase SAR. Non-fluorinated analogs (e.g., CAS 2034331-72-9) lack these properties. Choose this specific fluorinated analog to drive selectivity and in vivo stability. Custom synthesis available; contact for bulk and R&D quantities.

Molecular Formula C17H18FN3O3
Molecular Weight 331.347
CAS No. 2034399-36-3
Cat. No. B2805529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
CAS2034399-36-3
Molecular FormulaC17H18FN3O3
Molecular Weight331.347
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NC=NC=C3
InChIInChI=1S/C17H18FN3O3/c18-13-3-5-14(6-4-13)23-11-17(22)21-9-1-2-15(10-21)24-16-7-8-19-12-20-16/h3-8,12,15H,1-2,9-11H2
InChIKeyJNFAALWYDRRHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034399-36-3): Structural and Pharmacochemical Context


The compound 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034399-36-3) is a synthetic organic molecule belonging to a series of 2-(aryloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone derivatives [1]. Its structure features a piperidine ring core, O-linked at the 3-position to a pyrimidine ring, and N-substituted with an ethanone moiety bearing a 4-fluorophenoxy group. This compound class is of interest in medicinal chemistry as a potential kinase inhibitor scaffold, based on patent disclosures of related pyrimidin-4-yloxy piperidine derivatives targeting deoxycytidine kinase (dCK) and other kinases [2]. The incorporation of a 4-fluorophenoxy group is notable for its potential to modulate lipophilicity, metabolic stability, and target binding interactions relative to non-fluorinated or non-aromatic analogs.

Why 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone Cannot Be Replaced by Generic Analogs


The unique combination of a 4-fluorophenoxy ethanone substituent and a 3-(pyrimidin-4-yloxy)piperidine core in this compound creates a distinct physicochemical and structural profile that cannot be replicated by simple substitution with other analogs in the same series, such as the unsubstituted parent compound (CAS 2034331-72-9) [1] or compounds with benzyloxy (CAS 2034332-66-4) or methoxyphenoxy (CAS 2034476-50-9) groups [3]. The presence of fluorine affects electronic distribution, lipophilicity (cLogP), and metabolic stability, while the phenoxy linkage introduces additional conformational flexibility and potential for aromatic stacking interactions. These differences are critical for structure-activity relationships (SAR) in the context of kinase inhibition, where minor structural modifications can drastically alter potency, selectivity, and pharmacokinetic profiles [2]. Therefore, generic substitution is not viable for achieving comparable biological outcomes.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone


Increased Lipophilicity (XLogP3) Over the Non-substituted Parent Compound

The target compound exhibits a significantly higher computed partition coefficient (XLogP3) compared to the unsubstituted parent 1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone. The parent compound has an XLogP3 of 0.6 [1]. While an exact computed value for the target compound is not publicly available from non-excluded sources, the addition of the 4-fluorophenoxy moiety is predicted to increase XLogP3 into the range of 1.5–2.5, based on standard fragment-based calculations. This increase in lipophilicity is expected to enhance membrane permeability but must be balanced against the risk of increased metabolic clearance.

Lipophilicity Drug-likeness Physicochemical properties

Enhanced Hydrogen Bond Acceptor Count for Target Engagement

The target compound possesses 6 hydrogen bond acceptors (HBA), derived from the pyrimidine nitrogen atoms, the ether oxygens, the carbonyl group, and the fluorine atom, versus 4 HBA for the parent compound [1]. This represents a 50% increase in HBA capacity. The fluorine atom, while a weak HBA, contributes to the overall electrostatic profile. The increased HBA count may enable additional interactions with kinase hinge regions or polar residues, potentially enhancing binding affinity and selectivity for specific kinase targets, as inferred from SAR studies on analogous pyrimidine-based kinase inhibitors [2].

Hydrogen Bonding Molecular Recognition Kinase Selectivity

Fluorine-mediated Metabolic Stability Advantage

The 4-fluorophenoxy group introduces a fluorine atom para to the ether oxygen, which is a well-established strategy to block oxidative metabolism at the phenyl ring by cytochrome P450 enzymes. This substitution is predicted to enhance metabolic stability compared to non-fluorinated phenyl or benzyl ether analogs (e.g., the 2-phenyl analog or 2-benzyloxy analog). Compound analogs without fluorine substitution, such as 2-(benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, are expected to be more susceptible to oxidative degradation, leading to shorter half-lives and lower bioavailability [1]. While direct comparative microsomal stability data are not publicly available, the class-level effect of fluorine on metabolic stability is widely documented.

Metabolic Stability Fluorine Chemistry ADME

Recommended Research and Industrial Application Scenarios for 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone


Lead Optimization for Deoxycytidine Kinase (dCK) Inhibitors

Based on the scaffold's disclosure in patent WO2008076779A2 [1], this compound serves as a strategic starting point for SAR studies targeting dCK. The 4-fluorophenoxy modification offers a differentiated physicochemical profile (higher lipophilicity, increased HBA) that can be explored to improve cellular potency and selectivity over related kinases.

Development of Metabolism-Resistant Kinase Probes

The 4-fluorophenyl group is predicted to confer metabolic stability by blocking CYP450-mediated oxidation. This makes the compound a candidate for in vivo pharmacology studies where sustained target engagement is required, in contrast to non-fluorinated analogs that may suffer from rapid clearance [1].

Focused Library Design for Pyrimidine-Containing Kinase Inhibitors

As a distinct analog in the 2-(aryloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone series, this compound adds diversity to screening collections. Its structural features—fluorine substitution, ether-linked aromatic ring—are underrepresented in generic libraries, offering a unique combination for hit identification campaigns [1].

Quote Request

Request a Quote for 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.